An In-depth Technical Guide to 2-Descarboxy-2-cyano Telmisartan (Telmisartan Impurity G)
An In-depth Technical Guide to 2-Descarboxy-2-cyano Telmisartan (Telmisartan Impurity G)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-Descarboxy-2-cyano Telmisartan, a significant process-related impurity of the angiotensin II receptor blocker, Telmisartan. Understanding the characteristics of this impurity is crucial for the quality control, safety, and efficacy of the active pharmaceutical ingredient (API).
Introduction
2-Descarboxy-2-cyano Telmisartan, also known as Telmisartan Impurity G, is a key impurity that can arise during the synthesis of Telmisartan.[1] Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory requirements. This document delves into the identification, physicochemical properties, synthesis, analytical methodologies, and the limitedly understood pharmacological context of this compound.
Chemical Identity and Nomenclature
A clear and unambiguous identification of any chemical entity is fundamental for scientific discourse. 2-Descarboxy-2-cyano Telmisartan is known by several synonyms, and its systematic name provides a precise structural description.
| Identifier | Value | Source(s) |
| IUPAC Name | 4'-[(1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile | [2] |
| Synonyms | Telmisartan Impurity G, Telmisartan EP Impurity G, Telmisartan Cyano Analog | [1][3] |
| CAS Number | 144702-27-2 | [2] |
| Molecular Formula | C₃₃H₂₉N₅ | [2] |
| Molecular Weight | 495.62 g/mol | [2] |
Physicochemical Properties
The physical and chemical properties of 2-Descarboxy-2-cyano Telmisartan are critical for its isolation, characterization, and the development of analytical methods.
| Property | Value | Source(s) |
| Melting Point | 181.2 - 197 °C | [4] |
| Boiling Point | 775.1 ± 70.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Practically insoluble in water (6µg/L at 20°C). | [4] |
| pKa | 4.99 ± 0.10 (Predicted) | [4] |
| Appearance | White to Off-White Solid | [4] |
Synthesis and Formation
While a specific, detailed synthesis protocol for 2-Descarboxy-2-cyano Telmisartan is not extensively published, its formation is understood to be a process-related impurity in the synthesis of Telmisartan. A plausible synthetic route can be inferred from the known synthesis of Telmisartan and its other impurities.
The synthesis likely involves the coupling of two key intermediates:
-
2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole : This bibenzimidazole core is a crucial precursor in Telmisartan synthesis. Its preparation is well-documented and involves the condensation of 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid with N-methyl-o-phenylenediamine.[1][5]
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile : This biphenyl moiety provides the "tail" of the molecule.
The final step would be the N-alkylation of the bibenzimidazole core with the brominated biphenyl derivative in the presence of a base.
A patent describing the synthesis of a novel Telmisartan impurity outlines a general method involving the condensation of Telmisartan with 4'-bromomethyl diphenyl-2-carboxylic acid tert-butyl ester, followed by hydrolysis.[6] While not identical, this process highlights the key bond-forming reaction.
Analytical Characterization
The detection and quantification of 2-Descarboxy-2-cyano Telmisartan in Telmisartan API are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
High-Performance Liquid Chromatography (HPLC)
Several stability-indicating HPLC methods have been developed for the analysis of Telmisartan and its impurities.[7][8] A typical method involves a reversed-phase column with a gradient elution.
Example HPLC Method:
-
Column: Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm)[7]
-
Mobile Phase A: 0.05% Trifluoroacetic acid in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Elution: Gradient[7]
-
Detection: UV at 230 nm[7]
This method has been shown to effectively separate Telmisartan from its known process-related and degradation impurities.[7]
Spectroscopic Data
Detailed public-domain spectroscopic data for 2-Descarboxy-2-cyano Telmisartan is scarce. However, commercial suppliers of this reference standard often provide a comprehensive certificate of analysis that includes:
-
¹H NMR (Proton Nuclear Magnetic Resonance): While specific peak assignments are not publicly available, the spectrum would be expected to show characteristic signals for the aromatic protons of the benzimidazole and biphenyl rings, the methyl and propyl groups, and the methylene bridge. A supporting information document for a related synthesis provides some ¹H NMR data for a similar structure which could be used for comparative purposes.[9]
-
Mass Spectrometry (MS): Mass spectral data is crucial for confirming the molecular weight of the impurity.[3][10] The expected molecular ion peak would correspond to its molecular weight of 495.62 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H, C=N, and C≡N stretching vibrations.[10]
Pharmacological and Toxicological Context
There is a notable absence of specific pharmacological or toxicological data for 2-Descarboxy-2-cyano Telmisartan in publicly available literature. As a process-related impurity, its biological activity is not the primary focus of research. However, the potential for biological activity cannot be dismissed.
Telmisartan itself is a potent angiotensin II receptor antagonist with a well-established safety profile.[11] Some studies have explored the biological activities of Telmisartan derivatives, indicating that modifications to the core structure can lead to varied pharmacological effects, including potential anticancer properties.[12]
Given the structural similarity to the parent drug, it is plausible that 2-Descarboxy-2-cyano Telmisartan could interact with biological targets. However, without specific studies, its pharmacological profile remains speculative. The primary concern from a drug development perspective is its potential to impact the safety and efficacy of the Telmisartan drug product. Therefore, its levels are strictly controlled based on regulatory guidelines for pharmaceutical impurities. In silico (computational) toxicity prediction tools could be employed to estimate the potential toxicity of this impurity in the absence of experimental data.[13][14]
Conclusion
2-Descarboxy-2-cyano Telmisartan is a critical process-related impurity in the synthesis of Telmisartan. A thorough understanding of its chemical properties, including its identity, physicochemical characteristics, and analytical behavior, is essential for pharmaceutical scientists and researchers. While a detailed synthesis protocol and comprehensive public spectroscopic and pharmacological data are limited, this guide provides a consolidated overview of the current knowledge. The continued development of robust analytical methods for its detection and control will remain a key aspect of ensuring the quality and safety of Telmisartan.
References
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Shrivastava, S., et al. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies, 2(2), 145-161. [Link]
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- Google Patents. (2018). Novel impurity of telmisartan and synthesis method thereof.
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